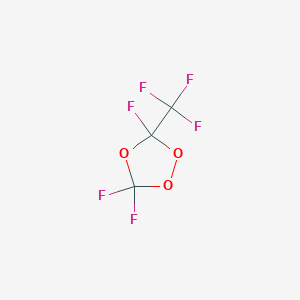
3,3,5-Trifluoro-5-(trifluoromethyl)-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trifluoro-5-(trifluoromethyl)-1,2,4-trioxolane is a unique chemical compound characterized by its trifluoromethyl and trifluoro substituents on a trioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trifluoro-5-(trifluoromethyl)-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated precursors and oxidizing agents to form the trioxolane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trifluoro-5-(trifluoromethyl)-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.
Substitution: The trifluoromethyl and trifluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include peroxides and ozone.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state fluorinated compounds, while reduction can produce simpler fluorinated derivatives.
Scientific Research Applications
3,3,5-Trifluoro-5-(trifluoromethyl)-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,5-Trifluoro-5-(trifluoromethyl)-1,2,4-trioxolane involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and processes. The compound’s reactivity allows it to form stable complexes with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3,3,5-Trifluoro-5-methyl-1,2,4-trioxolane
- 3,3,5-Trifluoro-5-ethyl-1,2,4-trioxolane
Uniqueness
3,3,5-Trifluoro-5-(trifluoromethyl)-1,2,4-trioxolane is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to similar compounds with different substituents.
Properties
CAS No. |
120030-78-6 |
|---|---|
Molecular Formula |
C3F6O3 |
Molecular Weight |
198.02 g/mol |
IUPAC Name |
3,3,5-trifluoro-5-(trifluoromethyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C3F6O3/c4-1(5,6)2(7)10-3(8,9)12-11-2 |
InChI Key |
VSNOADUWTAMOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1(OC(OO1)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















